6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid
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Overview
Description
6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives can inhibit enzymes or interfere with DNA replication, leading to their antimicrobial and anticancer effects . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline core but with different functional groups.
Dihydroquinoline: A reduced form of quinoline with similar biological activities.
Substituted Quinolines: Various quinoline derivatives with different substituents that exhibit unique properties.
Uniqueness
6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)6-5-9-8(7-12)3-4-10(13-9)11(14)15/h3-4H,5-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFVPHWNWKSBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=CC(=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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